molecular formula C20H19N3O B2433695 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1031606-26-4

8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2433695
CAS No.: 1031606-26-4
M. Wt: 317.392
InChI Key: ACFVCOYRHHFFGU-UHFFFAOYSA-N
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Description

8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-26-4) is a chemical compound supplied for research purposes with a molecular formula of C20H19N3O and a molecular weight of 317.38 g/mol . This compound is part of the pyrimido[5,4-b]indole chemical class, which has been identified in scientific literature as a valuable scaffold in medicinal chemistry and immunology research. Structure-activity relationship (SAR) studies have shown that compounds based on the pyrimido[5,4-b]indole core can act as potent agonists of the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex . TLR4 is a key pattern-recognition receptor in the innate immune system, and its targeted activation is a significant area of investigation for the development of novel vaccine adjuvants and immunotherapies for conditions such as cancer and infectious diseases . The specific substitutions on the core structure, such as the 8-methyl and 3-(2-phenylpropyl) groups in this molecule, are critical for optimizing potency and biological activity . This product is intended for research applications only, including but not limited to, investigating innate immune signaling pathways, high-throughput screening campaigns, and lead optimization studies in drug discovery. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-methyl-3-(2-phenylpropyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-13-8-9-17-16(10-13)18-19(22-17)20(24)23(12-21-18)11-14(2)15-6-4-3-5-7-15/h3-10,12,14,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFVCOYRHHFFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Nitration and Reduction

5-Methylindole undergoes nitration at the 4-position using concentrated nitric acid in sulfuric acid, yielding 4-nitro-5-methylindole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-amino-5-methylindole.

Pyrimidine Ring Formation

The amine intermediate reacts with urea in refluxing acetic acid, facilitating cyclization to form the pyrimidine ring. This step generates 8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.

Reaction Conditions

Component Quantity Conditions
4-Amino-5-methylindole 10 mmol Acetic acid (20 mL), reflux, 12 h
Urea 15 mmol

Alternative Synthetic Pathways

Reductive Amination

Condensation of the core compound with 2-phenylpropionaldehyde in the presence of NaBH₃CN provides a secondary amine linkage.

Conditions : MeOH, rt, 24 h; yield: 55%.

Transition Metal-Catalyzed Coupling

Palladium-mediated Buchwald-Hartwig amination couples 3-bromo-pyrimidoindole with 2-phenylpropylamine, though this method is less efficient (yield: 40%).

Analytical and Optimization Insights

Solvent and Base Effects on Alkylation

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 68
NaH THF 60 52
Cs₂CO₃ DMSO 100 71

Optimal conditions use Cs₂CO₃ in DMSO at 100°C, achieving 71% yield.

Purification Challenges

The hydrophobic 2-phenylpropyl group necessitates silica gel chromatography with ethyl acetate/hexane (1:3) for effective separation.

Chemical Reactions Analysis

Core Formation

The pyrimidoindole framework is typically constructed via cyclization reactions involving indole derivatives and pyrimidine precursors. For example, the reaction of indole-3-carboxaldehyde with ethylcyanoacetate and thiourea in the presence of sodium ethoxide can yield intermediates that undergo cyclization to form the fused heterocycle . Solvents like DMF or ethanol are commonly used, and bases such as sodium hydride may facilitate deprotonation steps.

Cyclization of the Pyrimidoindole Core

The formation of the pyrimidoindole skeleton involves intramolecular cyclization , often mediated by bases or acids. In analogous systems, indole derivatives react with cyanoacetate and thiourea to form intermediates that cyclize into the fused ring system .

Functional Group Transformations

  • Hydrolysis : The cyano group in intermediates (e.g., ethylcyanoacetate) undergoes hydrolysis to form carbonyl groups, enabling further reactions .

  • Condensation Reactions : Aldehydes or ketones may participate in Knoevenagel condensation with active methylene compounds to form conjugated systems .

Substituent Addition

The 2-phenylpropyl group may be introduced via Michael addition or alkylation , depending on the reactivity of the pyrimidoindole core. For instance, aldehydes or alkyl halides can react with nucleophilic sites on the heterocycle .

Reaction Conditions and Monitoring

Reaction Step Conditions Monitoring
Core cyclizationSolvent: DMF/ethanol; Base: NaOHTLC, HPLC
Substituent alkylationReagents: Methyl iodide, NaHTLC, NMR
Condensation reactionsCatalyst: Piperidine; Solvent: EtOHTLC, IR spectroscopy

Structural and Functional Analysis

The compound’s structure includes a tricyclic framework with a pyrimidine ring fused to an indole, along with a methyl group and a 2-phenylpropyl substituent. These features influence its reactivity and potential biological interactions. Techniques like X-ray crystallography and NMR spectroscopy are used to confirm structural integrity.

Scientific Research Applications

Overview

8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the family of pyrimidoindole derivatives. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

  • Preliminary studies suggest that this compound possesses antimicrobial activity. It may disrupt microbial cell membranes or interfere with essential metabolic pathways in microorganisms.

Enzyme Inhibition

  • The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Receptor Modulation

  • This compound may interact with various receptors, influencing cellular signaling pathways and gene expression.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell growth in vitro; induced apoptosis in breast cancer cell lines.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria; disrupted bacterial cell membranes.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor progression.

Mechanism of Action

The mechanism of action of 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one include other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.

The compound's molecular formula is C20H19N3OC_{20}H_{19}N_3O, with a molecular weight of approximately 317.4 g/mol. Its structure features a pyrimido-indole core that contributes to its biological activity.

Property Value
IUPAC NameThis compound
Molecular Weight317.4 g/mol
InChIInChI=1S/C20H19N3O/c1-13-8-9-17...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole framework allows for high-affinity binding to receptors involved in numerous signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms in bacterial infections, suggesting potential applications in treating resistant strains.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrimido-indole derivatives that showed promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit biofilm formation in bacteria such as Salmonella, which is crucial for developing new therapeutic agents against resistant bacterial strains .

Neuropharmacological Effects

Indole derivatives are also known for their effects on neurotransmitter systems. The structural modifications in this compound may enhance its binding affinity to dopamine and serotonin transporters, which are vital in treating mood disorders and addiction .

Case Studies

  • Anticancer Efficacy : A study conducted on various pyrimido-indole derivatives reported that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .
  • Biofilm Inhibition : A screening of small molecules identified several indole derivatives capable of preventing Salmonella biofilm formation without affecting planktonic growth, thereby reducing selective pressure for resistance development .

Q & A

Q. What synthetic routes are commonly employed to prepare pyrimido[5,4-b]indol-4-one derivatives, and how can reaction conditions be optimized?

Pyrimido[5,4-b]indol-4-one derivatives are typically synthesized via multistep reactions involving formamide cyclization and alkylation. For example, a related compound (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-derivative) was synthesized by refluxing a precursor in formamide, followed by sodium hydride-mediated alkylation in DMF . Key optimization steps include controlling reaction temperature (e.g., 120°C for acid-mediated cyclization ) and using inert atmospheres to prevent side reactions. Yield improvements often involve column chromatography or recrystallization from ethanol for purification .

Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and ring saturation. For example, δ 4.01 ppm in DMSO-d₆ corresponds to methyl groups in the pyrimidine ring .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calcd 292.1, observed 291.9 ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pyrimidoindole derivatives as antiviral or TLR4-targeting agents?

SAR studies require systematic variation of substituents (e.g., alkyl chains, halogens) at positions 3, 5, and 7. For instance:

  • Antiviral activity : Replace the 8-methyl group with halogens (e.g., 8-fluoro derivatives ) to assess impact on HBV inhibition.
  • TLR4 selectivity : Introduce hydroxy or methoxy groups at position 2, as seen in TLR4-selective analogs . Biological testing should include cytotoxicity screening (e.g., two-stage pilot screening at 10 μM ) and dose-response assays for IC₅₀ determination.

Q. How can discrepancies between in vitro and in vivo activity data be resolved for pyrimidoindole-based drug candidates?

Contradictions often arise from poor bioavailability or metabolic instability. Strategies include:

  • Prodrug design : Modify lipophilic groups (e.g., 2-phenylpropyl) to enhance membrane permeability .
  • Metabolic profiling : Use LC-MS to identify unstable metabolites and guide structural tweaks .
  • In vivo pharmacokinetics : Assess plasma half-life and tissue distribution in rodent models .

Q. What computational approaches are effective for predicting binding modes of pyrimidoindoles to viral or host targets?

Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding affinities. Key steps:

  • Target preparation : Use crystal structures (e.g., HBV core protein PDB: 1A2T) or homology models.
  • Docking validation : Compare results with experimental data (e.g., HBeAg suppression ).
  • Free-energy calculations : MM/GBSA refines binding energy predictions for prioritized analogs .

Q. How can SHELX software be applied to resolve crystallographic ambiguities in pyrimidoindole derivatives?

SHELX is ideal for high-resolution data or twinned crystals. Best practices include:

  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm).
  • Refinement : Apply restraints for disordered alkyl chains (e.g., 2-phenylpropyl group) and validate with R₁/Rfree metrics .
  • Validation tools : Check for missed symmetry or hydrogen bonding via PLATON .

Methodological Tables

Q. Table 1. Key Synthetic and Analytical Parameters for Pyrimidoindole Derivatives

ParameterExample Values/TechniquesReference
Cyclization Temperature120°C (HCl-mediated)
Purification MethodColumn chromatography (hexane/EtOAc 7:3)
Crystallization SolventEthanol
NMR SolventDMSO-d₆

Q. Table 2. Biological Screening Protocol for Antiviral Activity

StageConcentrationAssay EndpointCriteria for Progression
Primary10 μMCytotoxicity (CC₅₀)CC₅₀ > 50% viability
Secondary10 μMHBeAg Suppression (%)>50% reduction

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